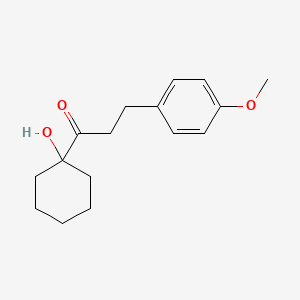

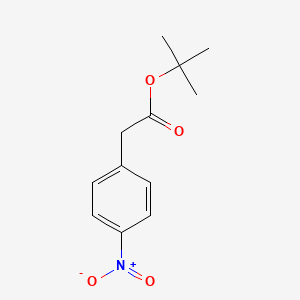

![molecular formula C13H9F3O B3060439 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-ol CAS No. 365426-92-2](/img/structure/B3060439.png)

3'-(Trifluoromethyl)[1,1'-biphenyl]-3-ol

Overview

Description

“3’-(Trifluoromethyl)[1,1’-biphenyl]-3-ol” is a chemical compound that belongs to the group of phenol derivatives . It’s important to note that my internal knowledge was last updated in 2021, and I may not have the most recent information about this compound.

Synthesis Analysis

There are several methods for synthesizing compounds with trifluoromethyl groups. One approach involves a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . This method is noted for its broad substrate scope, high efficiency, and scalability .

Molecular Structure Analysis

The trifluoromethyl group is a functional group with the formula -CF3. It is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The vibrational spectra and normal coordinate analysis of trifluoromethyl compounds can provide more detailed information about their molecular structure .

Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group into an organic compound . There are several types of trifluoromethylation reactions, including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation .

Scientific Research Applications

Synthesis and Chemical Properties

3'-(Trifluoromethyl)[1,1'-biphenyl]-3-ol, a compound characterized by the presence of a trifluoromethyl group, has been a subject of interest due to its chemical properties and potential applications in various fields. Yuan-bin (2005) discusses the synthesis of 3-(Trifluoromethyl)-1,1′-biphenyl, a related compound, highlighting the use of 3-trifluoromethylaniline and a modified Gomberg condensation process (Lin Yuan-bin, 2005). This underscores the compound's synthetic accessibility and the versatility of trifluoromethyl groups in chemical synthesis.

Pharmaceutical and Agrochemical Applications

The trifluoromethyl group is increasingly significant in pharmaceutical and agrochemical compounds, acting as an electron attractor and influencing the interaction between molecules and proteins. Cho et al. (2010) demonstrated an efficient method for appending CF3 groups to a range of aryl substrates, highlighting its potential in enhancing the properties of pharmaceutical and agrochemical compounds (E. Cho et al., 2010).

Photoredox Catalysis in Organic Synthesis

Photoredox catalysis, utilizing visible light, has emerged as a significant tool in organic synthesis. Koike and Akita (2016) discussed the use of photoredox-catalyzed fluoromethylation of carbon-carbon multiple bonds, where trifluoromethyl groups play a crucial role. This method features high functional group compatibility and regioselectivity, indicating its potential in synthesizing various organofluorine compounds (T. Koike & M. Akita, 2016).

Organic Materials and OLEDs

Trifluoromethyl-substituted compounds are also used in organic materials and organic light-emitting diodes (OLEDs). Jang et al. (2007) investigated the effects of trifluoromethyl groups on the optical and dielectric properties of polyimide thin films, demonstrating their influence on properties like color intensity and thermal stability, crucial for material science applications (Wonbong Jang et al., 2007).

Mechanism of Action

Target of Action

Phenolic compounds, in general, are known to interact with a variety of biological targets due to their free radical scavenging and metal chelating properties .

Mode of Action

Phenolic compounds are known to exert their pharmacological actions mainly from their free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression .

Biochemical Pathways

Phenolic compounds have been reported to regulate several pathways, including activation of antioxidant response using the nrf2 (nuclear erythroid factor 2), inhibition of cyclooxygenase 2 (cox-2) and cytokines with the help of nf-kb (nuclear factor-kappa b), modulation of cell survival or apoptosis, and enhancement of the activity of biological antioxidants and antioxidant enzymes .

Pharmacokinetics

The compound’s physical properties such as its molecular weight (16211), boiling point (178-179 °C), and density (1333 g/mL at 25 °C) can influence its pharmacokinetic properties .

Result of Action

Phenolic compounds are known to have beneficial effects in oxidative stress by regulating several pathways .

Safety and Hazards

The safety data sheet for a similar compound, “3’-(Trifluoromethyl)[1,1’-biphenyl]-3-carboxylic acid”, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment .

Future Directions

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . The synthesis and electroluminescence properties of 3-(trifluoromethyl)phenyl-substituted 9,10-diarylanthracene derivatives for blue organic light-emitting diodes have been studied, indicating potential applications in the field of organic electronics .

properties

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O/c14-13(15,16)11-5-1-3-9(7-11)10-4-2-6-12(17)8-10/h1-8,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPOORUJYGDZAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461297 | |

| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

365426-92-2 | |

| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

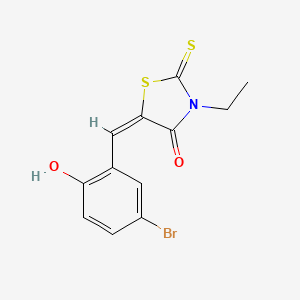

![6-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3060357.png)

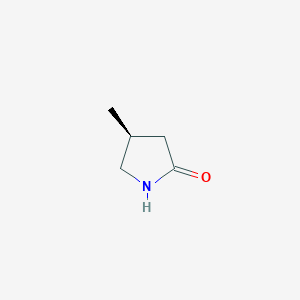

![2-pyrrolidin-1-yl-N-[4-[[4-[(2-pyrrolidin-1-ylacetyl)amino]phenyl]methyl]phenyl]acetamide](/img/structure/B3060362.png)

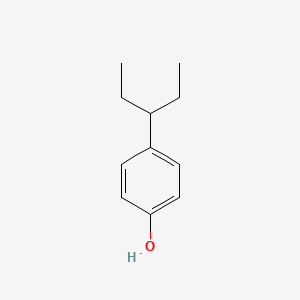

![3-[3-[3-(3-Hydroxypropoxy)propoxy]propoxy]propan-1-ol](/img/structure/B3060365.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide](/img/structure/B3060368.png)

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide](/img/structure/B3060369.png)

![[1-(4-Methylphenyl)ethylidene]malononitrile](/img/structure/B3060372.png)